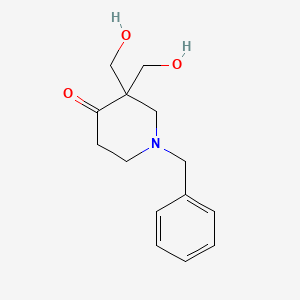
4'-Chloro-2'-fluoro-2-aminobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-2’-fluoro-2-aminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro group at the 4’ position, a fluoro group at the 2’ position, and an amino group at the 2 position on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-2’-fluoro-2-aminobiphenyl typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 4’-chloro-2’-fluoro-2-aminobiphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. For instance, the use of continuous flow reactors can enhance the efficiency of the Suzuki-Miyaura coupling reaction. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound .
化学反応の分析
Types of Reactions
4’-Chloro-2’-fluoro-2-aminobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, nitro compounds, and reduced amines. These products can further undergo additional chemical transformations to yield a wide range of functionalized biphenyl compounds .
科学的研究の応用
4’-Chloro-2’-fluoro-2-aminobiphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
作用機序
The mechanism of action of 4’-chloro-2’-fluoro-2-aminobiphenyl involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and fluoro groups enhances the compound’s binding affinity and specificity towards these targets. Additionally, the amino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
類似化合物との比較
4’-Chloro-2’-fluoro-2-aminobiphenyl can be compared with other biphenyl derivatives such as:
4’-Chloro-2-aminobiphenyl: Lacks the fluoro group, which may result in different reactivity and binding properties.
2’-Fluoro-2-aminobiphenyl: Lacks the chloro group, affecting its chemical stability and interaction with molecular targets.
4’-Chloro-2’-methyl-2-aminobiphenyl: The presence of a methyl group instead of a fluoro group can alter the compound’s hydrophobicity and biological activity.
The uniqueness of 4’-chloro-2’-fluoro-2-aminobiphenyl lies in the combined presence of the chloro, fluoro, and amino groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
627086-26-4 |
|---|---|
分子式 |
C12H9ClFN |
分子量 |
221.66 g/mol |
IUPAC名 |
2-(4-chloro-2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9ClFN/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7H,15H2 |
InChIキー |
VMZSXDXCKMYSAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



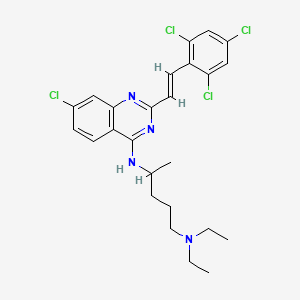
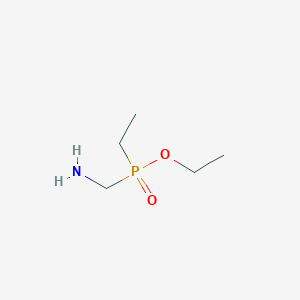
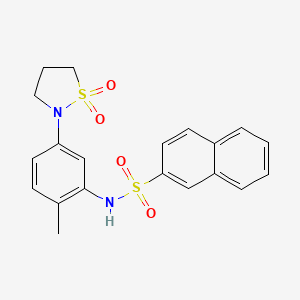
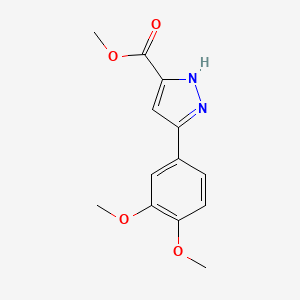
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)

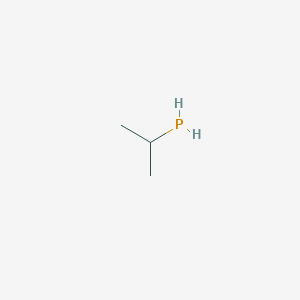

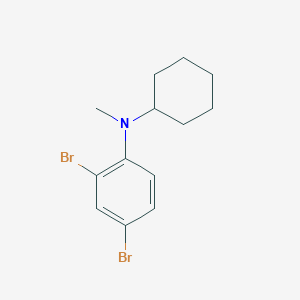

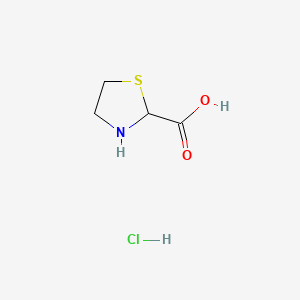
![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)
